molecular formula C8H11N3S B1224335 4-(2-Methylphenyl)-3-thiosemicarbazide CAS No. 614-10-8

4-(2-Methylphenyl)-3-thiosemicarbazide

Cat. No.: B1224335
CAS No.: 614-10-8
M. Wt: 181.26 g/mol
InChI Key: YRABENKRWXQGMK-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research.

Preparation Methods

The synthesis of 4-(2-Methylphenyl)-3-thiosemicarbazide typically involves the reaction of o-toluidine with thiosemicarbazide. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The product is then purified through recrystallization .

Chemical Reactions Analysis

4-(2-Methylphenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution.

Scientific Research Applications

4-(2-Methylphenyl)-3-thiosemicarbazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-3-thiosemicarbazide involves its interaction with cellular components. It can bind to DNA, inhibiting its replication and transcription. This leads to the inhibition of cell growth and proliferation, making it a potential anticancer agent. It also interacts with various enzymes, inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

4-(2-Methylphenyl)-3-thiosemicarbazide is similar to other thiosemicarbazide derivatives, such as hydrazinecarbothioamide and phenylthiosemicarbazide. its unique structure, with the o-tolyl group, gives it distinct properties and applications. For example, it has shown higher potency in certain biological assays compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure and properties make it a valuable tool in the synthesis of new compounds and the study of biological processes.

Properties

IUPAC Name

1-amino-3-(2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMQZMITIOLXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976957
Record name N-(2-Methylphenyl)hydrazinecarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-10-8
Record name N-(2-Methylphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 614-10-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97210
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methylphenyl)hydrazinecarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methylphenyl)thiosemicarbazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3GFX78HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 15.9 g. (0.1 moles) of o-tolylhydrazine hydrochloride, 15.2 g. (0.2 moles) of ammonium thiocyanate, 300 ml. of ethanol and 30 ml. of water are heated at reflux temperature for 24 hours, the solvent is removed by distillation at atmospheric pressure, and sufficient water added to cause precipitation. The aqueous suspension is filtered and the solid residue recrystallized from aqueous ethanol affording 15 g. (85%) of 1-(o-tolyl)-3-thiosemicarbazide, m.p. 158°-160° C.
Name
o-tolylhydrazine hydrochloride
Quantity
0.1 mol
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reactant
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0.2 mol
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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